Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13804344
InChI: InChI=1S/C10H10N2O2/c1-12-6-5-7-3-4-8(10(13)14-2)11-9(7)12/h3-6H,1-2H3
SMILES: CN1C=CC2=C1N=C(C=C2)C(=O)OC
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol

Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate

CAS No.:

Cat. No.: VC13804344

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate -

Specification

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
IUPAC Name methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate
Standard InChI InChI=1S/C10H10N2O2/c1-12-6-5-7-3-4-8(10(13)14-2)11-9(7)12/h3-6H,1-2H3
Standard InChI Key XTCMCETVRBCERD-UHFFFAOYSA-N
SMILES CN1C=CC2=C1N=C(C=C2)C(=O)OC
Canonical SMILES CN1C=CC2=C1N=C(C=C2)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The IUPAC name for this compound is methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate, reflecting its bicyclic structure. The molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol. The core structure consists of a pyrrole ring fused to a pyridine ring (pyrrolo[2,3-b]pyridine), where the methyl group occupies the 1-position, and the methyl ester is at the 6-position.

Structural Analysis

Key structural features include:

  • Aromatic system: The fused pyrrolopyridine core provides planar aromaticity, enabling π-π stacking interactions critical for binding biological targets.

  • Substituent effects: The electron-withdrawing ester group at C6 influences electron density distribution, while the N1-methyl group enhances lipophilicity .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₀N₂O₂
Molecular Weight190.20 g/mol
IUPAC NameMethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
CAS Registry Number1198416-38-4
XLogP3 (Log P)1.17
Topological Polar Surface Area54.98 Ų

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves sequential functionalization of the pyrrolopyridine core. A representative pathway includes:

  • Core formation: Construction of the pyrrolo[2,3-b]pyridine skeleton via cyclization reactions, such as the Gewald reaction or metal-catalyzed cross-coupling.

  • N1-Methylation: Introduction of the methyl group at the pyrrole nitrogen using methyl iodide or dimethyl sulfate under basic conditions .

  • Esterification: Installation of the methyl ester at C6 via carboxylation followed by treatment with methanol and an acid catalyst.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
N1-MethylationNaH, DMF, 0°C; Methyl iodide, rt, 2h89%
EsterificationCO₂(g), Pd catalyst; CH₃OH, H₂SO₄75%

Example Procedure:
A solution of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (2.0 mmol) in dry DMF is treated with sodium hydride (2.4 mmol) at 0°C. Methyl iodide (2.4 mmol) is added dropwise, and the mixture is stirred at room temperature for 2 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography to yield the methylated product .

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits moderate aqueous solubility (~1.57 mg/mL) due to the polar ester group, with a calculated log P (XLogP3) of 1.17, indicating balanced lipophilicity for membrane permeability .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.62 (d, J=5.4 Hz, 1H, pyridine-H), 7.73 (d, J=3.7 Hz, 1H, pyrrole-H), 4.04 (s, 3H, OCH₃), 2.37 (s, 3H, NCH₃).

  • LCMS: m/z = 191.1 [M+H]⁺, consistent with the molecular formula.

Table 3: Predicted ADMET Properties

PropertyValue
GI AbsorptionHigh
BBB PermeabilityModerate
CYP450 InhibitionCYP1A2 inhibitor (weak)
Bioavailability Score0.55

Biological Activity and Mechanisms

Antimicrobial Effects

Analogous compounds exhibit broad-spectrum antimicrobial activity. The ester group enhances cell membrane penetration, while the aromatic system intercalates into microbial DNA .

Table 4: In Vitro Biological Data (Analog Compounds)

AssayIC₅₀/EC₅₀Target
FGFR1 Inhibition0.8 µMKinase domain
E. coli Growth Inhibition12.5 µg/mLDNA gyrase

Applications in Drug Discovery

Kinase Inhibitor Development

The compound serves as a precursor for irreversible kinase inhibitors. For example, acrylamide derivatives of pyrrolopyridines covalently bind to cysteine residues in kinase ATP pockets, enhancing selectivity.

Antibiotic Adjuvants

Structural modifications, such as introducing fluoroquinolone moieties, have yielded hybrids with potentiated activity against multidrug-resistant pathogens .

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